molecular formula C16H15NO4 B8753889 2-{[(benzyloxy)carbonyl](phenyl)amino}acetic acid

2-{[(benzyloxy)carbonyl](phenyl)amino}acetic acid

Cat. No. B8753889
M. Wt: 285.29 g/mol
InChI Key: LDXUQIQQIPCVEE-UHFFFAOYSA-N
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Patent
US06509506B1

Procedure details

In a 100 mL round bottom flask equipped with a magnetic stirrer, N-Cbz phenyl glycinol (1.3 g, 5.0 mmol) was disssolved in CC14 (100 mL)and acetonitrile (100 mL). To this above solution was added water (15 mL) and periodic acid (4.7 g, 20.1 mmol, 4.1 eq). The reaction mixture was stirred until both phases became clear, then Ruthenium trichoride hydrate (0.025 g, 2.2 mol %). The reaction mixture was stirred at room temperature for 20 min and cooled to 0° C. then methylene cloride (30 mL) was added. The two phases were separated, the aqueous phase was extracted with chloroform (3×20 mL). The combined organic extracts were dried over (Na2SO4) and concentrated to afford the crud product. Flash chromatograpy (SiO2, 5×25 cm, 2-5% CH3OH—CHCl3 gradient elution) afforded pure pure N-Cbz phenyl glycine (1.2 g, 85%). Same Oxidation procedure was followed for compounds 1 and 2. No epimerization was observed during oxidation procedure.
Name
N-Cbz phenyl glycinol
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
4.7 g
Type
reactant
Reaction Step Three
Quantity
0.025 g
Type
catalyst
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([N:11]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH2:12][CH2:13][OH:14])([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2].C(#N)C.O.I(O)(=O)(=O)=[O:26]>O.[Ru](Cl)(Cl)Cl.C(Cl)Cl>[C:1]([N:11]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH2:12][C:13]([OH:26])=[O:14])([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2] |f:4.5|

Inputs

Step One
Name
N-Cbz phenyl glycinol
Quantity
1.3 g
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)N(CCO)C1=CC=CC=C1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)#N
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
O
Name
Quantity
4.7 g
Type
reactant
Smiles
I(=O)(=O)(=O)O
Step Four
Name
Quantity
0.025 g
Type
catalyst
Smiles
O.[Ru](Cl)(Cl)Cl
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred until both phases
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 100 mL round bottom flask equipped with a magnetic stirrer
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The two phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with chloroform (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford the crud product
WASH
Type
WASH
Details
Flash chromatograpy (SiO2, 5×25 cm, 2-5% CH3OH—CHCl3 gradient elution)

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OCC1=CC=CC=C1)N(CC(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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